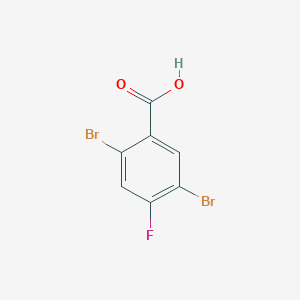
Butanecarbothioyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanecarbothioyl chloride is an organosulfur compound with the molecular formula C4H7ClOS. It is a derivative of ethylthioacetic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is used in organic synthesis, particularly for introducing ethylthio groups into molecules.
Métodos De Preparación
Butanecarbothioyl chloride can be synthesized through the reaction of ethylthioacetic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride and sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products .
Análisis De Reacciones Químicas
Butanecarbothioyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form ethylthioacetic acid and hydrochloric acid.
Reduction: It can be reduced to ethylthioacetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
Butanecarbothioyl chloride is used in various scientific research applications:
Organic Synthesis: It is employed in the synthesis of thioesters and other sulfur-containing compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is used in the preparation of sulfur-containing polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethylthioacetic acid chloride involves its high reactivity towards nucleophiles due to the presence of the electrophilic carbonyl carbon. This reactivity allows it to form various derivatives through nucleophilic acyl substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Butanecarbothioyl chloride can be compared with other similar compounds such as:
Thioacetic acid chloride: Similar in structure but with a methyl group instead of an ethyl group.
Acetyl chloride: Lacks the sulfur atom, making it less versatile in introducing sulfur-containing groups.
Propionyl chloride: Similar in structure but with a propyl group instead of an ethylthio group.
This compound is unique due to its ability to introduce ethylthio groups into molecules, which can impart distinct chemical and physical properties to the resulting compounds.
Propiedades
Número CAS |
1263280-12-1 |
|---|---|
Fórmula molecular |
C4H7ClS |
Peso molecular |
122.62 g/mol |
Nombre IUPAC |
butanethioyl chloride |
InChI |
InChI=1S/C4H7ClS/c1-2-3-4(5)6/h2-3H2,1H3 |
Clave InChI |
NSXKVMCVAPWBAV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B8795492.png)












